4,6-dichloro-1-methylpyrimidin-2(1H)-one
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Overview
Description
4,6-Dichloro-1-methylpyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-methylpyrimidin-2(1H)-one typically involves the chlorination of 1-methylpyrimidin-2(1H)-one. One common method is the reaction of 1-methylpyrimidin-2(1H)-one with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 4,6-dichloro-1-methylpyrimidin-2(1H)-ol.
Oxidation: Oxidative reactions can lead to the formation of more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol can be used under reflux conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Products include 4,6-diamino-1-methylpyrimidin-2(1H)-one and 4,6-dimethoxy-1-methylpyrimidin-2(1H)-one.
Reduction: The major product is 4,6-dichloro-1-methylpyrimidin-2(1H)-ol.
Oxidation: Oxidative products may include various pyrimidine derivatives with additional functional groups.
Scientific Research Applications
4,6-Dichloro-1-methylpyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,6-dichloro-1-methylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Lacks the methyl group at position 1.
1-Methylpyrimidin-2(1H)-one: Lacks the chlorine atoms at positions 4 and 6.
4-Chloro-1-methylpyrimidin-2(1H)-one: Has only one chlorine atom at position 4.
Uniqueness
4,6-Dichloro-1-methylpyrimidin-2(1H)-one is unique due to the presence of both chlorine atoms and the methyl group, which confer specific chemical reactivity and biological activity. This combination of substituents allows for a diverse range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C5H4Cl2N2O |
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Molecular Weight |
179.00 g/mol |
IUPAC Name |
4,6-dichloro-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-4(7)2-3(6)8-5(9)10/h2H,1H3 |
InChI Key |
DESSMTVOYINXGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=NC1=O)Cl)Cl |
Origin of Product |
United States |
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